REACTION_SMILES
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[CH3:1][O:2][C:3]([c:4]1[cH:5][cH:6][c:7]([O:10][CH2:11][c:12]2[n:13][c:14]3[cH:15][cH:16][cH:17][cH:18][c:19]3[cH:20][cH:21]2)[cH:8][cH:9]1)=[O:22].[CH3:23][O:24][C:25](=[O:26])[c:27]1[cH:28][cH:29][c:30]([OH:31])[c:32]([Cl:33])[cH:34]1>>[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([Cl:33])[c:7]([O:10][CH2:11][c:12]2[n:13][c:14]3[cH:15][cH:16][cH:17][cH:18][c:19]3[cH:20][cH:21]2)[cH:8][cH:9]1)=[O:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(OCc2ccc3ccccc3n2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(O)c(Cl)c1
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(OCc2ccc3ccccc3n2)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |